1-(3-氟喹啉-6-基)乙酮

货号 B2568786

CAS 编号:

1956331-78-4

分子量: 189.189

InChI 键: QMAYPAIMLRXVGW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

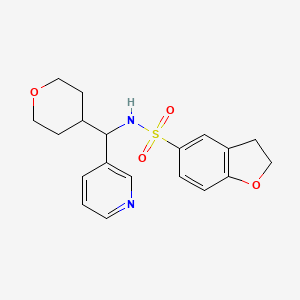

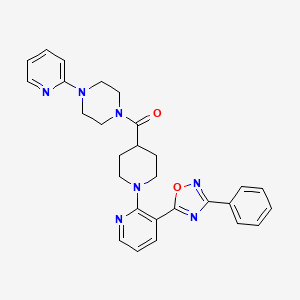

“1-(3-Fluoroquinolin-6-yl)ethanone” is a chemical compound with the molecular formula C11H8FNO . It is a versatile material used in scientific research, particularly in drug synthesis and organic reactions.

Synthesis Analysis

Quinoline derivatives, such as “1-(3-Fluoroquinolin-6-yl)ethanone”, are synthesized through various methods. One common approach is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis

The molecular structure of “1-(3-Fluoroquinolin-6-yl)ethanone” consists of a quinoline ring with a fluoro group at the 3rd position and an ethanone group at the 1st position .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .科学研究应用

合成与表征

- 结构和振动光谱研究:已经合成了一系列与 1-(3-氟喹啉-6-基)乙酮相关的化合物,并使用单晶 X 射线衍射、FTIR 和 NMR 光谱分析等多种技术对其进行了表征。这些研究提供了对这些化合物的分子结构和振动性质的见解,促进了它们在材料科学和药物设计中的潜在应用 (Murugavel 等,2016)。

生物学应用

- 细胞毒性研究和药物设计:已经探索了一些氟喹诺酮衍生物的细胞毒性活性,表明其在癌症治疗中具有潜在应用。结合点击化学的合成方法产生了以其构效关系为特征的化合物,为开发新的药理活性剂提供了基础 (Govindhan 等,2017)。

抗氧化剂和抗糖尿病剂

- 抗氧化活性:新型氯喹啉衍生物已显示出显着的抗氧化活性,表明其在控制氧化应激相关疾病中具有潜在用途。已经评估了此类化合物降低高葡萄糖水平的能力,为开发抗糖尿病药物指明了一个有希望的方向 (Murugavel 等,2017)。

抗菌和抗真菌活性

- 抗菌效力:对喹啉衍生物的研究还发现了广谱抗菌和抗真菌活性,突出了这些化合物在开发新的抗菌和抗真菌疗法中的潜力。鉴于抗生素耐药性的上升,这一研究途径至关重要 (Desai 等,2012)。

材料科学应用

- 荧光标记和传感:已经合成了一些氟喹啉衍生物并评估了它们的荧光特性,使其可用于材料科学中的应用,例如用于生物分子检测的荧光标记试剂。在水性介质中具有强荧光的荧光团的开发具有从生物医学分析到环境传感的广泛应用 (Hirano 等,2004)。

作用机制

属性

IUPAC Name |

1-(3-fluoroquinolin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAYPAIMLRXVGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CN=C2C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoroquinolin-6-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B2568703.png)

![3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2568706.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2568713.png)

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2568721.png)

![3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2568722.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea](/img/structure/B2568723.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2568725.png)